An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(2-phenylethyl)propanamide
An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(2-phenylethyl)propanamide
Introduction
2-chloro-N-(2-phenylethyl)propanamide is a substituted amide that holds potential as a versatile building block in synthetic organic chemistry, particularly within the realms of pharmaceutical and agrochemical research. Its structure, featuring a reactive chloropropanamide moiety and a phenylethyl group, makes it an interesting precursor for the synthesis of more complex molecules with potential biological activity. The phenylethylamine backbone is a common motif in many psychoactive compounds and pharmaceuticals, while the α-chloro amide group provides a reactive handle for nucleophilic substitution, enabling the construction of diverse molecular scaffolds.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-chloro-N-(2-phenylethyl)propanamide. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data on its molecular identity, physicochemical characteristics, and spectral properties. Furthermore, it outlines detailed, field-proven experimental protocols for its characterization, emphasizing the scientific rationale behind methodological choices to ensure robust and reproducible results.
Molecular Identity and Structural Characteristics
A precise understanding of the molecular identity is the foundation for all subsequent chemical and biological investigations.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-N-(2-phenylethyl)propanamide | PubChem[1] |
| CAS Number | 13156-97-3 | Alfa Chemistry[2] |
| Molecular Formula | C₁₁H₁₄ClNO | Alfa Chemistry[2] |
| Molecular Weight | 211.69 g/mol | PubChem[1] |
| Canonical SMILES | CC(C(=O)NCCC1=CC=CC=C1)Cl | Alfa Chemistry[2] |
| InChIKey | YMKVLIVAWASLAU-UHFFFAOYSA-N | PubChem[1] |
| Synonyms | 2-chloro-N-phenethylpropanamide, N-(2-Phenylethyl)-2-chloropropanamide | Alfa Chemistry[2], ChemScene[3] |
The structure combines a chiral center at the second carbon of the propanamide chain with the flexibility of the ethyl linker and the aromaticity of the phenyl ring. This combination of features dictates its reactivity, solubility, and potential interactions with biological targets.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence formulation, absorption, distribution, metabolism, and excretion (ADME) profiles.
Table 2: Key Physicochemical Data
| Property | Value | Notes | Source |
| Physical State | Solid (Predicted) | Based on similar N-substituted amides. | - |
| Boiling Point | 381.1 °C at 760 mmHg | Predicted value. | Alfa Chemistry[2] |
| Density | 1.117 g/cm³ | Predicted value. | Alfa Chemistry[2] |
| LogP (Octanol/Water) | 2.5 | Computed value; indicates moderate lipophilicity. | PubChem[1] |
| Polar Surface Area | 29.1 Ų | Computed value. | PubChem[1] |
Lipophilicity (LogP)
The computed octanol-water partition coefficient (LogP) of 2.5 suggests that 2-chloro-N-(2-phenylethyl)propanamide has moderate lipophilicity.[1] This property is a crucial predictor of a molecule's ability to cross biological membranes, such as the blood-brain barrier, and is a key parameter in drug design. A LogP in this range often represents a balance between aqueous solubility and lipid membrane permeability.
Solubility
Proposed Synthesis Pathway
The most direct and common method for synthesizing amides is the coupling of a carboxylic acid derivative with an amine. For 2-chloro-N-(2-phenylethyl)propanamide, this involves the reaction of 2-chloropropanoyl chloride with phenethylamine.
Reaction Scheme
The reaction is a nucleophilic acyl substitution where the nitrogen atom of phenethylamine attacks the electrophilic carbonyl carbon of 2-chloropropanoyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
Caption: Workflow for experimental LogP determination via the shake-flask method.
Protocol: HPLC-Based Chemical Stability Assay
This protocol assesses the stability of the compound under various stress conditions (e.g., pH, temperature), which is critical for determining storage requirements and potential degradation pathways. [4][5] Rationale: A stability-indicating HPLC method must be able to separate the intact parent compound from any potential degradants. [5]Forced degradation studies are used to generate these degradants and prove the method's specificity. [5] Methodology:
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Method Development: Develop a reverse-phase HPLC method (e.g., C18 column) capable of retaining and resolving the parent compound. A gradient method using a mobile phase of water (with 0.1% formic acid) and acetonitrile is a common starting point. [4]2. Forced Degradation Study:
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Prepare solutions of the compound (~1 mg/mL) in various media:
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Acidic: 0.1 M HCl
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Basic: 0.1 M NaOH
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Oxidative: 3% H₂O₂
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Thermal: Solution stored at 60 °C
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-
Incubate the solutions for a defined period (e.g., 24-48 hours). [6] * At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
-
Sample Analysis:
-
Inject the stressed samples and an unstressed control sample (time zero) into the HPLC system.
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Use a photodiode array (PDA) detector to monitor the chromatograms at multiple wavelengths and to assess peak purity. [5]4. Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the time zero sample.
-
Assess peak purity of the parent peak in the stressed samples to ensure no degradants are co-eluting.
-
The appearance of new peaks indicates degradation products.
-
Safety and Handling
Based on GHS classifications for this compound, appropriate safety precautions are mandatory. [1] Table 3: GHS Hazard Information
| Hazard Statement | Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | PubChem [1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | PubChem [1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | PubChem [1] |
| STOT, Single Exposure | H335 | May cause respiratory irritation | PubChem [1] |
Handling Recommendations:
-
Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [7][8]* Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. [8]* First Aid:
Conclusion
2-chloro-N-(2-phenylethyl)propanamide is a compound of interest for synthetic chemistry with physicochemical properties that suggest moderate lipophilicity and a reactive profile. This guide has consolidated available computed data and provided a framework for its practical, experimental characterization. The detailed protocols for LogP determination and stability analysis provide researchers with the necessary tools to generate robust data, while the predicted spectroscopic profile serves as a valuable reference for structural confirmation. Adherence to the outlined safety and handling procedures is essential when working with this compound.
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